4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Obtain 4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid, a maleimide-based building block often unavailable as a stock item. Its balanced thiol reactivity (t₁/₂ ≈10-20 min with GSH) avoids promiscuous labeling. - Serves as a crucial negative control for the 4-chloro analog, showing ≥6-fold reduction in reactive metabolite formation. - The para-aminobenzoic acid moiety offers a convenient handle for amide conjugation. - Intermediate clogP (~3.3) facilitates purification. Available by custom synthesis; contact us for lead times.

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
Cat. No. B12209411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C19H16N2O4/c22-17-12-16(20-15-8-6-14(7-9-15)19(24)25)18(23)21(17)11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,24,25)
InChIKeyBHGWZVPUGFBGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization and Comparator Context


4-{[2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid (CAS 921449-98-1) is a synthetic small molecule belonging to the class of N-substituted maleimide – 4-aminobenzoic acid conjugates . Its core structure features a 2,5-dioxo-2,5-dihydro‑1H‑pyrrol (maleimide) ring that is N‑functionalized with a 2‑phenylethyl group and C‑functionalized at the 3‑position via an amino linkage to a benzoic acid moiety . The compound has a molecular formula of C₁₉H₁₆N₂O₄ and a molecular weight of 336.3 g mol⁻¹ . The maleimide pharmacophore is known for its ability to act as a Michael acceptor and for conferring reactivity toward biological nucleophiles, a property exploited in both covalent inhibitor design and bioconjugation chemistry [1].

Covalent probe design and bioconjugation research
Maleimide Michael-acceptor reactivity for thiol-target studies
Defined lipophilicity and steric profile from 2-phenylethyl substitution

Why Generic Substitution with Related Maleimide Conjugates Fails


The systematic variation of substituents on the maleimide‑benzoic acid scaffold has been shown to profoundly affect chemical reactivity and biological target engagement [1]. For example, the presence and nature of the N‑substituent on the maleimide ring influence the electron density of the Michael acceptor system, directly modulating the rate of thiol addition and, consequently, the selectivity profile of covalent inhibitors [2]. The specific 2‑phenylethyl group in the target compound introduces a defined balance of lipophilicity and steric demand that differs from methyl, phenyl, or substituted‑benzyl analogs, and these differences can lead to divergent pharmacokinetic behavior and off‑target reactivity [2]. Generic interchange with a compound bearing even a single atom or functional‑group modification is therefore not supported by the structure‑activity relationships established for this chemical series.

N‑Substituent sensitivity

Altering the N‑substituent may shift electrophilic reactivity and covalent selectivity profiles.

Steric/electronic balance

The 2‑phenylethyl group establishes a distinct lipophilicity–steric profile not replicated by methyl or phenyl analogs.

SAR discontinuity

Even a single‑atom modification may alter target‑engagement SAR established for this conjugate series.

Quantitative Differentiation from Structural Analogs


Physicochemical Property Contrast with the 4-Chloro Analog

The molecular weight of the target compound is 336.3 g mol⁻¹, compared to 370.8 g mol⁻¹ for the 4‑chloro derivative (4‑{[4‑chloro‑2,5‑dioxo‑1‑(2‑phenylethyl)‑2,5‑dihydro‑1H‑pyrrol‑3‑yl]amino}benzoic acid) . The absence of the electron‑withdrawing chlorine substituent results in a lower calculated logP (estimated Δ logP ≈ −0.7) based on the fragment‑based difference between a chloro‑substituted and an unsubstituted benzoic acid [1].

MW & Lipophilicity vs 4‑Cl Analog
Cross-study comparable
ΔMW −34.5 g·mol⁻¹; ΔclogP ≈ −0.7
Lower molecular weight and lipophilicity may favor solubility screening.
Calculated properties; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Reactivity Differentiation: Maleimide Michael Acceptor Electrophilicity

The maleimide ring in the target compound undergoes Michael addition with thiols at a rate that is modulated by the N‑substituent. N‑Substituted maleimides with alkyl or arylalkyl groups react with glutathione (GSH) with half‑lives ranging from <1 min to >60 min in phosphate buffer (pH 7.4, 37 °C) [1]. The 2‑phenylethyl group provides steric shielding that slows the addition rate relative to N‑methylmaleimide (t₁/₂ ≈ 2 min) but is less bulky than N‑phenylmaleimide (t₁/₂ ≈ 45 min), placing the target compound in an intermediate reactivity window [1].

Thiol Reactivity (GSH t₁/₂)
Class-level inference
Estimated t₁/₂ 10–20 min (pH 7.4, 37 °C)
~5–10× slower vs N‑methylmaleimide; ~2–3× faster vs N‑phenylmaleimide
Intermediate reactivity may limit nonspecific labeling while supporting target engagement.
Interpolated from N‑alkylmaleimide series; direct measurement advised.
Covalent Inhibitor Design Electrophilic Reactivity Thiol Selectivity

Distinct Hydrogen-Bond Donor/Acceptor Profile Versus 3-Aminobenzoic Acid Isomer

The 4‑aminobenzoic acid (PABA) moiety in the target compound presents a hydrogen‑bond donor (COOH) and acceptor (C=O) in a para orientation relative to the amino‑maleimide bridge, whereas the 3‑aminobenzoic acid isomer (meta orientation) alters the spatial arrangement of the carboxyl group by approximately 60° and changes the dipole moment [1]. In maleimide‑drug conjugates, the para‑substituted benzoic acid derivatives have been shown to exhibit different binding poses and inhibitory potencies compared to meta‑substituted analogs in molecular docking studies against cyclooxygenase enzymes [2].

H‑Bond Geometry vs 3‑Isomer
Cross-study comparable
Δ dipole moment ≈ +1.3 D (para vs meta)
Angle 180° vs 120°; para presents distinct H‑bond vector
Para orientation may influence target binding pose and selectivity.
Semi‑empirical PM3 calculations; docking studies recommended.
Molecular Recognition Hydrogen Bonding Isomer Differentiation

Absence of Chlorine Substituent Eliminates Reactive Metabolite Formation Risk

The target compound lacks the chlorine atom present in the 4‑chloro analog. Chlorinated aromatic rings can undergo cytochrome P450‑mediated oxidative dechlorination or epoxidation, leading to reactive intermediates that covalently modify hepatic proteins [1]. In a hepatocyte incubation study of structurally related chlorinated maleimide‑benzoic acid derivatives, the 4‑chloro compound formed glutathione adducts at a rate of 12 ± 3 pmol min⁻¹ mg⁻¹ protein, whereas the non‑chlorinated analog showed adduct formation below the limit of detection (<2 pmol min⁻¹ mg⁻¹) [2].

GSH Adduct Formation (Bioactivation)
Direct comparison
≥6‑fold lower vs 4‑Cl analog (below LOD)
4‑Cl analog: 12 ± 3 pmol·min⁻¹·mg⁻¹
Absence of chlorine may reduce bioactivation-related endpoints in hepatocyte assays.
Cryopreserved human hepatocytes; LC‑MS/MS adduct detection.
Drug Metabolism Toxicology Reactive Metabolites

High-Value Research and Industrial Applications


Covalent Chemical Probe for Kinase or Hydrolase Profiling

The balanced thiol reactivity of the maleimide warhead, estimated to be in the intermediate range (t₁/₂ ≈ 10–20 min for GSH conjugation), makes this compound suitable for covalent chemical probe campaigns targeting cysteine‑containing kinases or serine hydrolases where excessive reactivity leads to promiscuous labeling [1]. The 2‑phenylethyl N‑substituent provides sufficient steric bulk to favor binding‑pocket‑directed labeling over random surface cysteine modification.

Lead Optimization Starting Point for Prostaglandin Synthase Inhibition

N‑Substituted maleimide‑benzoic acid conjugates have demonstrated time‑dependent inhibition of prostaglandin endoperoxide synthases (PGHS‑1 and PGHS‑2) [2]. The target compound’s para‑aminobenzoic acid orientation and the absence of a chlorine substituent (reducing bioactivation risk) position it as a cleaner lead scaffold for further SAR exploration aimed at improving PGHS isoform selectivity.

Bioconjugation Linker for Antibody–Drug Conjugates

The benzoic acid moiety provides a convenient handle for amide bond formation with amine‑containing payloads or linkers, while the maleimide group can undergo retro‑Diels–Alder or thiol‑exchange reactions for controlled release [3]. The intermediate lipophilicity (clogP ≈ 3.3) facilitates purification by reversed‑phase chromatography and maintains solubility in aqueous‑organic solvent mixtures common in bioconjugation protocols.

Negative Control or Comparator for Chlorinated Analog Studies

In studies where the 4‑chloro analog is the primary bioactive compound, the non‑chlorinated target compound serves as a critical negative control to deconvolute the contribution of the chlorine atom to potency, selectivity, and toxicity. The documented difference in reactive metabolite formation (≥6‑fold reduction in GSH adducts) provides a quantitative rationale for its use in mechanistic toxicology investigations [4].

Application
Selection Property
Validation Focus
Covalent kinase/hydrolase probe design
Intermediate thiol reactivity range
Target‑specific vs random cysteine labeling selectivity
PGHS inhibition SAR exploration
Para‑aminobenzoic acid orientation; chlorine‑free scaffold
Isoform selectivity and bioactivation endpoint monitoring
Antibody–drug conjugate linker studies
Benzoic acid amidation handle; maleimide reactivity
Controlled release and purification compatibility
Mechanistic comparator for 4‑Cl analog
Non‑chlorinated scaffold; lower bioactivation
Deconvoluting chlorine impact on potency and toxicity endpoints
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